Glycidyl

Übersicht

Beschreibung

Glycidyl compounds are a class of organic chemicals characterized by the presence of an epoxide group attached to a carbon atom. These compounds are highly reactive due to the strained three-membered ring structure of the epoxide group. This compound compounds are widely used in various industrial applications, including the production of epoxy resins, adhesives, and coatings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycidyl compounds can be synthesized through several methods. One common method involves the reaction of an alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction produces this compound ethers. Another method involves the epoxidation of alkenes using peracids, such as peracetic acid, to form this compound esters .

Industrial Production Methods

In industrial settings, this compound compounds are often produced through the reaction of epichlorohydrin with phenols or alcohols. The reaction is typically carried out in the presence of a catalyst, such as a quaternary ammonium salt, to enhance the reaction rate and yield. The resulting this compound ethers or esters are then purified through distillation or crystallization .

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

Glycidyl derivatives undergo nucleophilic ring-opening reactions, influenced by pH and nucleophile strength:

Acidic Conditions

-

Carboxylic Acids : At pH 3.5, this compound methacrylate (GMA) reacts with poly(acrylic acid) (PAAc) via proton transfer to the epoxide oxygen, forming glyceryl esters (87.5% 3-methacryloyl-2-glyceryl ester and 12.5% 1-glyceryl isomer) .

-

Hydroxyl Groups : In poly(vinyl alcohol) (PVA), GMA undergoes similar ring-opening, producing glyceryl ether linkages .

Basic Conditions

-

At pH 10.5, GMA hydrolysis dominates, generating methacrylic acid and glycidol. Subsequent transesterification with PVA yields methacrylate esters, while residual epoxide groups react via ring-opening .

Key Reaction Pathways

| Condition | Primary Mechanism | Products Formed |

|---|---|---|

| pH 3.5 | Epoxide ring-opening | Glyceryl esters/ethers |

| pH 10.5 | Hydrolysis + Transesterification | Methacrylates, glycidol derivatives |

Transesterification

This compound esters participate in transesterification, particularly in polymer modification:

-

Solvent Dependency : In polar aprotic solvents (e.g., DMSO), GMA reacts with dextran via transesterification, forming methacrylated dextran and glycidol .

-

Reversibility : Transesterification is rapid and reversible, contrasting with the irreversible epoxide ring-opening .

Example :

-

Reaction of GMA with chondroitin sulfate at pH 7.6 proceeds through both mechanisms, with transesterification favored initially .

Thermal Decomposition

This compound esters (GEs) in palm oil decompose under high temperatures:

Kinetic Parameters

| Parameter | Formation (GEs) | Degradation (GEs) |

|---|---|---|

| Activation Energy (Eₐ) | 34.58 kJ/mol | 12.87 kJ/mol |

| Rate Constant (k) | 0.012 min⁻¹ | 0.045 min⁻¹ |

-

Degradation follows pseudo-first-order kinetics, liberating monoacylglycerols and fatty acids .

-

FTIR and Q-TOF-MS analyses confirm the absence of cyclic acyloxonium intermediates, supporting hydrolysis as the dominant pathway .

Hydrolysis and Metabolic Reactions

-

In Vitro Hydrolysis : this compound esters hydrolyze to glycidol in the gastrointestinal tract, with near-complete conversion observed in simulated gastric fluid .

-

Enzymatic Detoxification : Epoxide hydratase converts this compound ethers to diols, which are further oxidized to carboxylic acids (e.g., phenyl this compound ether → bis-diol glucuronides) .

Toxicity Implications

-

Glycidol, a hydrolysis product, is genotoxic and carcinogenic (BMDL₁₀ = 2.4 mg/kg/day for mesotheliomas in rats) .

Synthetic Methods

This compound Ester Synthesis

-

Epichlorohydrin Route : Carboxylic acids react with epichlorohydrin under basic conditions (K₂CO₃, 90°C) to form this compound esters. Solvent-free methods achieve >80% yield by minimizing side reactions .

-

Green Chemistry : A 2018 pilot plant in Teesside, UK, developed a sustainable epoxidation process for glycidol production .

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 50–150°C |

| Catalyst | K₂CO₃ |

| Solvent | None (solvent-free) |

| Yield Improvement | 30% vs. traditional |

Wissenschaftliche Forschungsanwendungen

Coatings and Adhesives

GMA is extensively utilized in the development of coatings and adhesives due to its strong bonding capabilities:

- Automotive Coatings : GMA-based coatings provide enhanced durability and resistance to environmental factors, making them ideal for automotive applications .

- Industrial Adhesives : The exceptional adhesive properties of GMA make it a preferred choice for construction and electronics industries .

| Application Type | Description |

|---|---|

| Automotive Coatings | High-performance coatings resistant to chemicals and environmental degradation. |

| Industrial Adhesives | Strong bonding agents for construction, automotive, and electronics applications. |

| Protective Finishes | Used in waterborne coatings to improve physical and chemical properties. |

Biomedical Applications

The biocompatibility of GMA allows its use in various biomedical applications:

- Medical Devices : GMA is used in dental materials and drug delivery systems due to its ability to form biocompatible polymers .

- Self-Healing Materials : GMA enhances the properties of self-healing materials and cardiovascular biomaterials by improving biocompatibility .

Polymer Modifications

This compound compounds are crucial for modifying polymers to enhance their physical properties:

- Plastic Modifiers : GMA is used in PET, PVC, and engineering thermoplastics to improve impact resistance and flexibility .

- Crosslinking Agents : this compound ethers serve as crosslinkers in superabsorbent polymers, improving absorbency under load .

| Polymer Type | Modification Type | Benefits |

|---|---|---|

| PET | Impact Resistance | Enhanced mechanical properties |

| PVC | Flexibility | Improved thermal shock resistance |

| Superabsorbent Polymers | Crosslinking Agents | Reduced gel-blocking |

Case Study 1: GMA in Automotive Coatings

A study conducted on automotive coatings revealed that GMA-based formulations exhibited superior adhesion compared to traditional coatings. These formulations demonstrated enhanced resistance to abrasion and chemical exposure, leading to longer-lasting finishes in harsh environments .

Case Study 2: Biomedical Applications of GMA

Research on GMA's application in medical devices highlighted its effectiveness in creating biocompatible materials that promote cell adhesion and proliferation. This property is crucial for developing dental composites that mimic natural tooth structure while providing durability .

Market Trends

The global market for this compound methacrylate is projected to grow significantly, driven by increasing demand across various sectors:

- Market Growth : Valued at approximately USD 169.7 million in 2022, it is expected to reach USD 274.8 million by 2031, growing at a CAGR of 5.5% during the forecast period .

- Industry Expansion : The rise in polymer applications in packaging, automotive, and biomedical fields will continue to propel market growth.

Wirkmechanismus

The mechanism of action of glycidyl compounds involves the opening of the epoxide ring by nucleophiles, such as amines, thiols, and acids. This reaction results in the formation of glycols or other derivatives, depending on the nucleophile used. The reactivity of the epoxide group is due to the strained three-membered ring structure, which makes it highly susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Glycidyl compounds can be compared with other epoxide-containing compounds, such as:

Epichlorohydrin: Epichlorohydrin is a precursor to this compound compounds and is used in the production of epoxy resins.

Cycloaliphatic Epoxides: These compounds contain an epoxide group attached to a cycloaliphatic ring.

Aliphatic Epoxides: These compounds contain an epoxide group attached to an aliphatic chain.

Biologische Aktivität

Glycidyl compounds, particularly this compound esters and glycidol, have garnered attention due to their biological activities and potential health impacts. This article presents an overview of the biological activity of this compound, including its metabolism, toxicological effects, and implications for human health based on diverse research findings.

Overview of this compound Compounds

This compound refers to a group of compounds that include glycidol and various this compound esters. Glycidol is a reactive epoxide that can undergo hydrolysis to form glycerol and other metabolites. This compound esters are formed from the esterification of fatty acids with glycidol, which can release glycidol upon hydrolysis.

Metabolism and Bioavailability

Research indicates that glycidol is rapidly absorbed and distributed in the body following oral administration. A study involving rats demonstrated that this compound palmitoyl ester, when administered, hydrolyzed to release glycidol, which subsequently bound to hemoglobin and was excreted as mercapturic acids. The kinetics of glycidol absorption showed a rapid peak followed by a plateau, indicating efficient bioavailability from its ester forms .

Skin and Eye Irritation

This compound compounds are known for their irritating properties. This compound methacrylate (GMA) has been shown to cause significant skin irritation and serious eye damage upon contact. In studies, GMA exhibited tissue damage at exposure sites, with specific NOAELs (No Observed Adverse Effect Levels) established for local effects in various animal models .

Genotoxicity and Carcinogenic Potential

The genotoxic effects of this compound compounds have been widely studied. Glycidol is classified as a potential carcinogen (Category 1B) based on its ability to induce DNA damage in vitro and in vivo. Studies have reported positive results in bacterial reverse mutation tests and micronucleus assays in rodents, indicating its mutagenic potential .

Table 1: Summary of Toxicological Findings

| Compound | Effect | Study Type | Key Findings |

|---|---|---|---|

| This compound Methacrylate | Skin irritation | In vivo (guinea pigs) | Tissue damage at contact sites |

| Glycidol | Genotoxicity | In vitro & In vivo | Induced DNA damage; positive in micronucleus assay |

| This compound Neodecanoate | Skin sensitization | In vivo (MutaMouse) | Increased mutation frequency in multiple organs |

Case Study 1: Glycidol Exposure in Food Products

This compound esters have been identified as contaminants in processed vegetable oils. Studies show that these esters can hydrolyze to release glycidol during food processing, leading to potential dietary exposure. The European Food Safety Authority (EFSA) has highlighted the need for monitoring these compounds due to their toxicological implications .

Case Study 2: Occupational Exposure

Occupational exposure studies have indicated that workers handling this compound compounds may experience adverse health effects, including respiratory irritation and skin sensitization. A comprehensive assessment of exposure levels has been recommended to mitigate risks associated with inhalation and dermal contact .

Eigenschaften

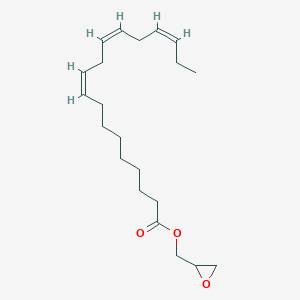

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJJNBUMXQSMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635227 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-07-5 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.